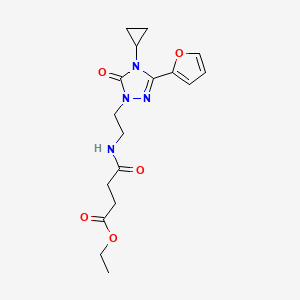
1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a diphenyloxazole ring and a thioxo-dihydropyrimidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the diphenyloxazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antiproliferative agent in cancer research.
Industry: It may find use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which 1-(2,5-diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antiproliferative properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,5-Diphenyloxazole: A related compound with a similar oxazole ring structure.
4-Thioxo-3,4-dihydropyrimidin-2(1H)-one: A compound with a similar thioxo-dihydropyrimidinone moiety.
Uniqueness: 1-(2,5-Diphenyloxazol-4-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is unique due to its combination of both the diphenyloxazole and thioxo-dihydropyrimidinone moieties, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
Número CAS |
889788-29-8 |
|---|---|
Fórmula molecular |
C19H13N3O2S |
Peso molecular |
347.39 |
Nombre IUPAC |
1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C19H13N3O2S/c23-19-20-15(25)11-12-22(19)17-16(13-7-3-1-4-8-13)24-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,25) |
Clave InChI |
ULNNRTAGGHESOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2903377.png)
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)

![N-(cyanomethyl)-N-cyclopropyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2903384.png)




![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid](/img/structure/B2903390.png)
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)



